![molecular formula C18H20N2OS B14197900 4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one CAS No. 918145-46-7](/img/structure/B14197900.png)
4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one typically involves multi-step organic reactions. One common method includes the reaction of 6-phenylpyridine with a propylthiomorpholine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(6-Bromopyridin-3-yl)propyl]thiomorpholin-3-one
- 4-[3-(6-Methylpyridin-3-yl)propyl]thiomorpholin-3-one
Uniqueness
4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one is unique due to its specific substitution pattern and the presence of both a thiomorpholine ring and a phenylpyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
918145-46-7 |
|---|---|
Fórmula molecular |
C18H20N2OS |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-[3-(6-phenylpyridin-3-yl)propyl]thiomorpholin-3-one |
InChI |
InChI=1S/C18H20N2OS/c21-18-14-22-12-11-20(18)10-4-5-15-8-9-17(19-13-15)16-6-2-1-3-7-16/h1-3,6-9,13H,4-5,10-12,14H2 |
Clave InChI |
UDWVBHXHMWISTI-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC(=O)N1CCCC2=CN=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


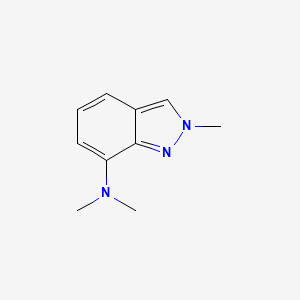
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
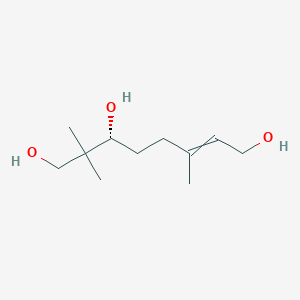
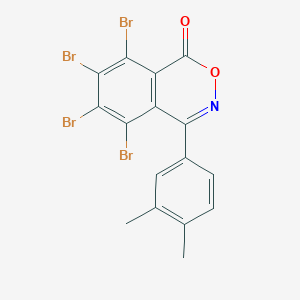
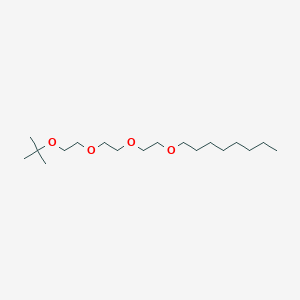
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
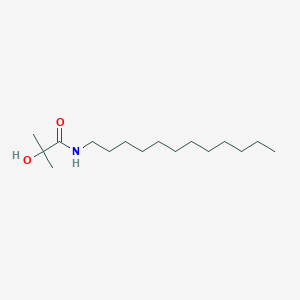
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
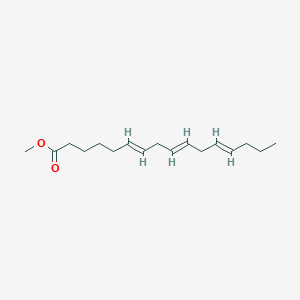
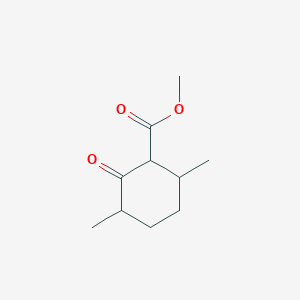
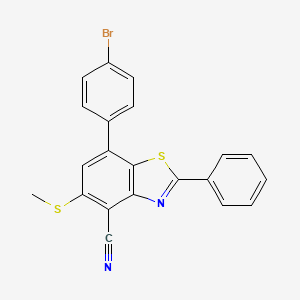
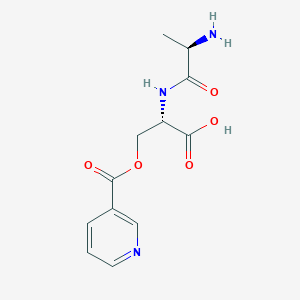
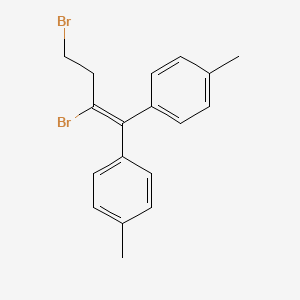
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
